7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines, which are characterized by a fused benzene and oxepine ring structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a therapeutic agent. The IUPAC name encapsulates its structural features, indicating the presence of a chloro group, a methoxyphenylmethyl substituent, and a carboxamide functional group.
The compound is classified under organic compounds with potential applications in pharmaceuticals and medicinal chemistry. It is identified by its unique chemical structure, which can be represented by various chemical identifiers such as the InChI (International Chemical Identifier) and CAS (Chemical Abstracts Service) numbers. The molecular formula is , and it is known for its interactions with specific biological targets.
The synthesis of 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide typically involves several key steps:
These steps reflect a multi-step synthetic route that emphasizes precision in reaction conditions to optimize product formation and minimize by-products.
The molecular structure of 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide can be depicted as follows:
InChI=1S/C19H16ClNO3/c1-23-17-5-3-2-4-14(17)12-21-19(22)13-8-9-24-18-7-6-16(20)11-15(18)10-13/h2-11H,12H2,1H3,(H,21,22)The structure features a benzoxepine core with a chloro substituent at position 7, a methoxy group on an adjacent phenyl ring, and a carboxamide functionality that contributes to its potential biological activity.
7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide is capable of undergoing various chemical reactions:
The mechanism of action for 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets within biological systems. This interaction typically modulates the activity of enzymes or receptors involved in various physiological pathways. The binding affinity and specificity towards these targets are crucial for determining its therapeutic potential.
The physical properties of 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions, which informs its application in research and industry .
The compound has several potential applications:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: